1-[(3-Fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine
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Overview
Description
1-[(3-Fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a fluorophenyl group and a methylcyclohexyl group attached to a piperazine ring, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 3-fluorobenzyl chloride with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- 1-(4-Methylphenyl)piperazine
- 1-(4-Trifluoromethylphenyl)piperazine
Uniqueness
1-[(3-Fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine is unique due to the presence of both a fluorophenyl group and a methylcyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2/c1-15-5-7-18(8-6-15)21-11-9-20(10-12-21)14-16-3-2-4-17(19)13-16/h2-4,13,15,18H,5-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAFKASHJUSMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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